N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a pyridazine ring substituted with an azepane group, a phenyl ring, and a sulfonamide group
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials often include a pyridazine derivative, an azepane, and a sulfonamide precursor. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide
- N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-chlorobenzenesulfonamide
Uniqueness
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-fluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced bioactivity, selectivity, or stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c23-18-8-10-20(11-9-18)30(28,29)26-19-7-5-6-17(16-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFQBSTLNITGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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